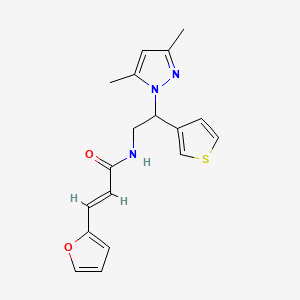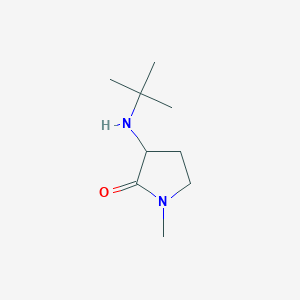
3-(Tert-butylamino)-1-méthylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Tert-butylamino)-1-methylpyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a tert-butylamino group and a methyl group
Applications De Recherche Scientifique
3-(Tert-butylamino)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of polymers and other materials with specific properties
Mécanisme D'action
Target of Action
Compounds with a tert-butylamino group often interact with adrenergic receptors . These receptors are proteins that respond to neurotransmitters like adrenaline and noradrenaline, playing a crucial role in the nervous system’s response to stress and excitement.
Mode of Action
The interaction between the compound and its target typically involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces. This binding can cause a conformational change in the receptor, triggering a cascade of intracellular events .
Biochemical Pathways
The activation of adrenergic receptors often leads to the stimulation of adenylate cyclase, an enzyme that converts ATP to cyclic AMP. This molecule acts as a second messenger, initiating various cellular responses .
Pharmacokinetics
They may be metabolized by enzymes in the liver and excreted in the urine .
Action Environment
Environmental factors such as temperature, light intensity, and soil moisture can influence the activity of chemical compounds . For instance, higher temperatures and light intensities can increase the absorption and translocation of certain compounds .
Analyse Biochimique
Biochemical Properties
Its structural similarity to other tert-butylamino compounds suggests it may interact with enzymes, proteins, and other biomolecules
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 3-(Tert-butylamino)-1-methylpyrrolidin-2-one at different dosages in animal models have not been reported . Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butylamino)-1-methylpyrrolidin-2-one can be achieved through several methods. One common approach involves the reaction of tert-butylamine with a suitable precursor, such as a pyrrolidinone derivative. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. For example, the use of Cu(OTf)2 as a catalyst in the presence of di-tert-butyl dicarbonate and nitriles has been reported to produce N-tert-butyl amides efficiently .
Industrial Production Methods
Industrial production of 3-(Tert-butylamino)-1-methylpyrrolidin-2-one may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and scalability. The use of zeolite catalysts for the direct amination of isobutylene is another method that can be employed for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Tert-butylamino)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Tert-butylamino)-1-methylpyrrolidin-2-one include:
- 4-(3-(tert-Butylamino)imidazo[1,2-a]pyridin-2-yl)phenyl p-tolylcarbamate
- Timolol maleate
- Various pyrimidine triazole derivatives
Uniqueness
What sets 3-(Tert-butylamino)-1-methylpyrrolidin-2-one apart from these similar compounds is its specific structure, which imparts unique chemical properties and reactivity. Its tert-butylamino group provides steric hindrance, influencing its interaction with other molecules and making it a valuable compound in synthetic chemistry and drug development.
Propriétés
IUPAC Name |
3-(tert-butylamino)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-9(2,3)10-7-5-6-11(4)8(7)12/h7,10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEOLGVEYNAGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1CCN(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2521880.png)
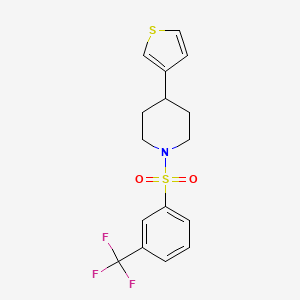
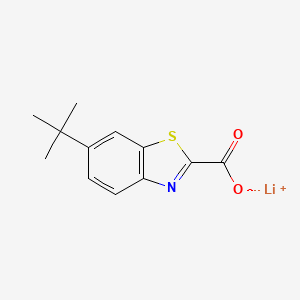
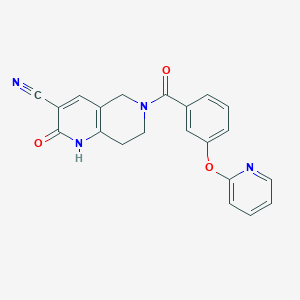
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2521888.png)
![2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2521889.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2521890.png)
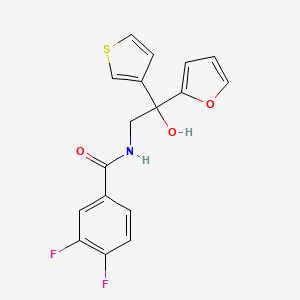
![ethyl 4-{2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate](/img/structure/B2521893.png)

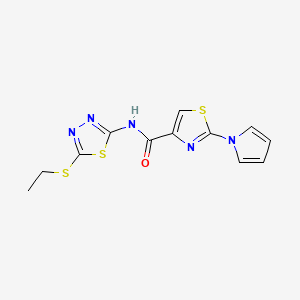
![10-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2521896.png)
